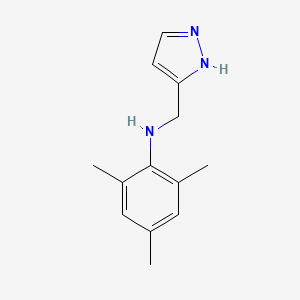![molecular formula C15H14N2O3 B7575616 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575616.png)
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages and microglia. Activation of the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor leads to the release of pro-inflammatory cytokines and the formation of inflammasomes, which are involved in the pathogenesis of various diseases. 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid binds to the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor and inhibits its activation, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects
In vitro and in vivo studies have shown that 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and microglia. It also reduces the formation of inflammasomes and the activation of caspase-1, which is involved in the pathogenesis of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in lab experiments is its selectivity for the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor. It does not interact with other P2X receptors or other ion channels, which reduces the risk of off-target effects. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for the research and development of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Another direction is to develop more potent and selective 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor antagonists with improved pharmacokinetic properties. Additionally, the use of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid involves the reaction of 2-amino-6-methylpyridine-3,5-dicarboxylic acid with 4-formylbenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) solvent. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It acts as a selective antagonist of the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor, which is involved in the regulation of immune responses and inflammation.
Propriétés
IUPAC Name |
3-[[(6-methylpyridine-2-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-2-7-13(17-10)14(18)16-9-11-5-3-6-12(8-11)15(19)20/h2-8H,9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHESGVGFKDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)

![N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7575562.png)

![N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)


![4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile](/img/structure/B7575622.png)
![3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575632.png)
![N-[(5-methylfuran-2-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575638.png)
![3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575654.png)
![3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid](/img/structure/B7575656.png)